molecular formula C11H10N2O2S2 B2825313 4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid CAS No. 926249-08-3

4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2825313
CAS No.: 926249-08-3
M. Wt: 266.33
InChI Key: FDCAWGPFJRTRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2S2 and its molecular weight is 266.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thiopyrimidine derivatives, including compounds related to 4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid, has been extensively studied. These compounds vary in the substituent at the 5-position of the pyrimidine ring, demonstrating significant differences in their hydrogen-bond interactions and molecular structures. X-ray diffraction studies reveal the molecular conformations and the impact of various substituents on the crystal structure and stability (Stolarczyk et al., 2018).

Cytotoxic Activity

Thiopyrimidine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. The presence of different groups, such as hydroxymethyl and methyl, in these compounds has been found to influence their cytotoxicity significantly. Some derivatives exhibit weak activity against specific cancer cell lines, while others show increased cytotoxicity, indicating the potential for developing novel anticancer agents (Stolarczyk et al., 2018).

Nonlinear Optical Properties

The study of thiopyrimidine derivatives for nonlinear optics (NLO) applications has shown promising results. These compounds, characterized by their structural parameters and electronic properties, exhibit significant NLO activity. The analysis through density functional theory (DFT) and time-dependent DFT (TDDFT) highlights their potential in optoelectronic applications, showcasing the importance of the pyrimidine ring in developing NLO materials (Hussain et al., 2020).

Antiviral and Antifilarial Activities

Compounds derived from thiopyrimidines have been explored for their biological activities, including antiviral and antifilarial effects. Specific derivatives have shown to inhibit the replication of herpes viruses and retroviruses, indicating their potential as antiviral agents. Furthermore, some dihydropyrimidine derivatives exhibit promising antifilarial activity against parasites, suggesting their use in treating filarial infections (Holý et al., 2002); (Singh et al., 2008).

Antioxidant and Anticorrosive Properties

The exploration of thiopyrimidine derivatives for their antioxidant and anticorrosive properties has led to the identification of compounds that can serve as effective additives in lubricants. These studies highlight the versatility of thiopyrimidines in various applications beyond pharmaceuticals, demonstrating their potential in industrial applications (Hassan et al., 2010).

Properties

IUPAC Name

4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-6-8(11(14)15)10(16-2)13-9(12-6)7-4-3-5-17-7/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCAWGPFJRTRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.